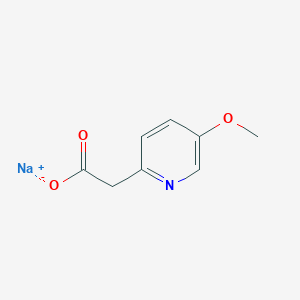

Sodium 2-(5-methoxypyridin-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 2-(5-methoxypyridin-2-yl)acetate, also known as sodium 2-(5-methoxy-2-pyridyl)acetate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyridine and is commonly used as a ligand in metal complexes.

Applications De Recherche Scientifique

Synthesis and Material Science

One significant area of research related to Sodium 2-(5-methoxypyridin-2-yl)acetate involves its role in the synthesis of complex organic molecules. For example, an efficient large-scale synthesis methodology for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate has been developed. This process is crucial for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, providing a high-yielding route suitable for large-scale synthesis of these compounds, which are valuable for further chemical modifications and potential applications in medicinal chemistry and material science (Morgentin et al., 2009).

Catalysis

Another application involves sodium acetate catalyzed reactions, highlighting the importance of sodium derivatives in facilitating organic transformations. A study detailed sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reactions of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids. This process leads to the formation of substituted 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles in high yields. These compounds have potential applications in therapy for human cardiovascular diseases and various biomedical applications, showcasing the role of sodium 2-(5-methoxypyridin-2-yl)acetate in producing biologically active molecules through efficient and environmentally benign synthetic concepts (Elinson et al., 2013).

Nucleophilic Amination

A novel protocol for nucleophilic amination of methoxypyridines and their derivatives has been developed using sodium hydride (NaH) in the presence of lithium iodide (LiI). This method provides a concise access to various aminopyridines, which are of medicinal interest, demonstrating the utility of sodium derivatives in facilitating nucleophilic substitution reactions that are foundational in pharmaceutical research (Pang et al., 2018).

Domino Reactions

Research into 'on-solvent' domino reactions involving sodium acetate as a catalyst has led to the rapid synthesis of medicinally relevant compounds. For instance, sodium acetate catalyzed assembling of salicylaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one results in substituted 4-pyridinyl-2-amino-4H-chromenes. These compounds are relevant for diverse biomedical applications, illustrating the role of sodium 2-(5-methoxypyridin-2-yl)acetate in creating functionalized molecules for potential therapeutic use (Elinson et al., 2017).

Propriétés

IUPAC Name |

sodium;2-(5-methoxypyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.Na/c1-12-7-3-2-6(9-5-7)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIDIONJVZPFMC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(5-methoxypyridin-2-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2634427.png)

![Thiomorpholin-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholin-2-yl]methanone](/img/structure/B2634433.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2634435.png)

![tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2634437.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2634447.png)